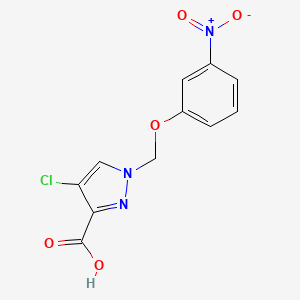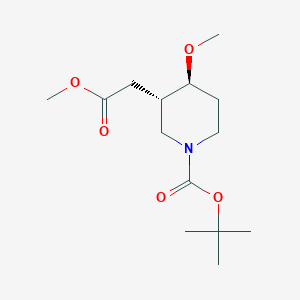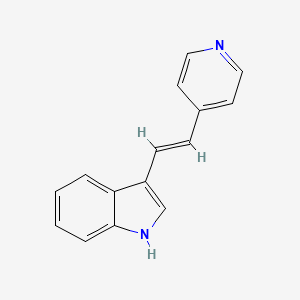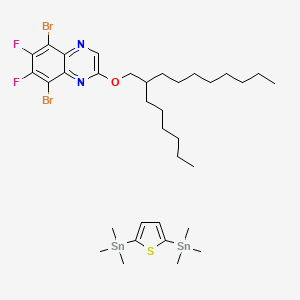
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane is a complex organic compound used primarily in the field of organic electronics. This compound is known for its unique structural properties, which make it suitable for applications in organic photovoltaic devices and other semiconductor technologies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline involves multiple steps, starting with the preparation of the quinoxaline coreThe final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Stille coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoxaline derivatives, while oxidation or reduction can lead to changes in the electronic properties of the compound .
Wissenschaftliche Forschungsanwendungen
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline is widely used in scientific research, particularly in the development of organic photovoltaic devices. Its unique electronic properties make it an excellent candidate for use in low bandgap semiconducting polymers, which are essential for efficient solar energy conversion. Additionally, this compound is used in the synthesis of other advanced materials for organic field-effect transistors (OFETs) and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism by which 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline exerts its effects is primarily related to its ability to modulate electronic propertiesThis enhances charge mobility and facilitates fast charge separation, which is crucial for the efficiency of organic photovoltaic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8-Dibromo-6,7-difluoroquinoxaline: Lacks the hexyldecoxy group, resulting in different solubility and electronic properties.
6,7-Difluoro-2-(2-hexyldecoxy)quinoxaline: Does not contain bromine atoms, affecting its reactivity in coupling reactions.
5,8-Dibromoquinoxaline: Lacks both fluorine and hexyldecoxy groups, leading to significantly different electronic properties.
Uniqueness
The uniqueness of 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline lies in its combination of bromine, fluorine, and hexyldecoxy groups. This combination results in a compound with enhanced solubility, improved electronic properties, and suitability for various advanced applications in organic electronics .
Eigenschaften
Molekularformel |
C34H54Br2F2N2OSSn2 |
|---|---|
Molekulargewicht |
974.1 g/mol |
IUPAC-Name |
5,8-dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane |
InChI |
InChI=1S/C24H34Br2F2N2O.C4H2S.6CH3.2Sn/c1-3-5-7-9-10-12-14-17(13-11-8-6-4-2)16-31-18-15-29-23-19(25)21(27)22(28)20(26)24(23)30-18;1-2-4-5-3-1;;;;;;;;/h15,17H,3-14,16H2,1-2H3;1-2H;6*1H3;; |
InChI-Schlüssel |
JEDSDDOPOCJDEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC1=CN=C2C(=C(C(=C(C2=N1)Br)F)F)Br.C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
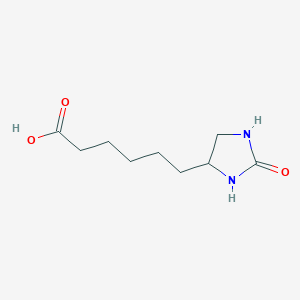
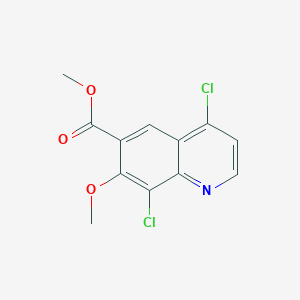
![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)
